molecular formula C11H9F2NO4 B11790411 Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate

Cat. No.: B11790411
M. Wt: 257.19 g/mol
InChI Key: GJXWUEYAMOOAKU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through various pathways, contributing to its biological effects.

Comparison with Similar Compounds

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

  • Psoralen
  • 8-methoxypsoralen
  • Angelicin

These compounds share similar structural features but differ in their specific biological activities and applications . The unique difluoromethoxy group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate (CAS: 1708401-56-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.

  • Molecular Formula : C11_{11}H9_{9}F2_{2}N\O
  • Molecular Weight : 257.19 g/mol
  • Purity : Minimum 95% as per commercial sources .

This compound has been studied for its interactions with various biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The compound's structure suggests it may interact with specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzofuran have shown promise as inhibitors of various kinases involved in cancer progression. In a study evaluating substituted pyrazole-based kinase inhibitors, compounds similar to this compound demonstrated significant inhibition against cancer cell lines, indicating potential for further development .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes. For example, compounds with difluoromethoxy groups have been reported to inhibit human reticulocyte 15-lipoxygenase, which plays a role in inflammatory responses . The inhibition profile of this compound could be explored further to assess its efficacy against similar targets.

Case Studies

  • Inhibition of Kinases : A recent study highlighted the efficacy of benzofuran derivatives in inhibiting kinases associated with tumor growth. Compounds with structural similarities showed IC50_{50} values in the low micromolar range against various cancer cell lines .
  • Antiviral Activity : The compound's potential antiviral properties were suggested through studies on related compounds that inhibited viral proteases essential for viral replication. This activity could be further investigated for this compound in the context of emerging viral threats .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeResultReference
Kinase InhibitionCell-free assaysIC50_{50} < 50 µM
Anticancer EfficacyTumor growth reduction42% reduction
Enzyme InhibitionLipoxygenase assayModerate inhibition
Antiviral ActivityViral protease inhibitionSignificant activity

Properties

Molecular Formula

C11H9F2NO4

Molecular Weight

257.19 g/mol

IUPAC Name

methyl 5-amino-3-(difluoromethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9F2NO4/c1-16-10(15)9-8(18-11(12)13)6-4-5(14)2-3-7(6)17-9/h2-4,11H,14H2,1H3

InChI Key

GJXWUEYAMOOAKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)N)OC(F)F

Origin of Product

United States

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